molecular formula C21H25ClN2O3S B3443705 N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-4-chloro-N-methylbenzenesulfonamide

N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-4-chloro-N-methylbenzenesulfonamide

Cat. No. B3443705
M. Wt: 421.0 g/mol
InChI Key: JDWPDJFDNDRHHL-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include information about the class of compounds it belongs to and its uses .


Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions for each reaction, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability. It may also include studying its spectroscopic properties .

Mechanism of Action

If the compound is a drug, this involves studying how it interacts with the body to produce its effects. This often involves identifying the biological target of the drug and how it alters the function of this target .

Safety and Hazards

This involves identifying any risks associated with handling or using the compound. It includes its toxicity, flammability, and environmental impact .

properties

IUPAC Name

N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-chloro-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O3S/c1-23(28(26,27)20-9-7-19(22)8-10-20)16-21(25)24-13-11-18(12-14-24)15-17-5-3-2-4-6-17/h2-10,18H,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDWPDJFDNDRHHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N1CCC(CC1)CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-chloro-N-methylbenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-4-chloro-N-methylbenzenesulfonamide
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N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-4-chloro-N-methylbenzenesulfonamide
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